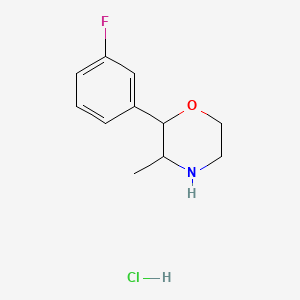

3-Fluorophenmetrazine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-氟苯甲哌嗪(盐酸盐): 是一种基于苯吗啉的兴奋剂,是苯甲哌嗪的氟化类似物。 它已被作为一种新型毒品在网上销售,以其兴奋作用而闻名 。 该化合物是 2-氟苯甲哌嗪和 4-氟苯甲哌嗪的区域异构体 .

准备方法

合成路线和反应条件: 3-氟苯甲哌嗪(盐酸盐)的合成涉及苯甲哌嗪的氟化反应。

工业生产方法: 它的生产很可能涉及制药行业中常用的标准化学合成技术,包括使用高纯度试剂和受控反应条件以确保获得所需产物 .

化学反应分析

反应类型: 3-氟苯甲哌嗪(盐酸盐)会发生几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,导致形成各种氧化产物。

还原: 还原反应也可能发生,但这些反应不太常见。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 可以使用氢化铝锂或硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化或羧基化衍生物,而取代反应可以生成各种取代的苯甲哌嗪类似物 .

科学研究应用

Pharmacological Profile

3-FPM is a fluorinated analog of phenmetrazine, primarily acting as a norepinephrine-dopamine releasing agent. It exhibits a strong affinity for monoamine transporters, particularly dopamine (DA) and norepinephrine (NE) transporters. The effective concentrations (EC50) for dopamine and norepinephrine release are approximately 43 nM and 30 nM, respectively, while its potency for serotonin release is significantly lower at 2558 nM . This profile suggests that 3-FPM operates similarly to amphetamines rather than cocaine-like substances.

Table 1: Pharmacological Characteristics of 3-FPM

| Property | Value |

|---|---|

| Dopamine EC50 | 43 nM |

| Norepinephrine EC50 | 30 nM |

| Serotonin EC50 | 2558 nM |

| Routes of Administration | Oral, Insufflation, Intravenous |

| Duration of Action | 3–6 hours |

Clinical Applications and Case Studies

Despite its potential utility in research, the non-medical use of 3-FPM has led to several clinical cases highlighting its risks. The substance has been implicated in various intoxication cases, often in combination with other psychoactive drugs.

Case Study Overview

- Swedish Observational Study : A series of consultations at a Poison Information Center recorded cases involving 3-FPM. Among the patients, symptoms included tachycardia, agitation, and altered consciousness. Blood samples confirmed the presence of 3-FPM alongside other substances .

- UK Case Report : A patient experienced severe complications after intravenous use of 3-FPM, leading to critical limb ischemia and renal failure. This case underscores the dangers associated with high-dose usage and polysubstance interactions .

Table 2: Summary of Clinical Cases Involving 3-FPM

| Study/Case | Findings |

|---|---|

| Swedish Poison Information Center | Symptoms: Tachycardia, agitation; Confirmed presence in blood/urine samples |

| UK Case Report | Complications: Limb ischemia; Required renal replacement therapy |

Analytical Methods for Detection

The detection and quantification of 3-FPM in biological samples are crucial for understanding its pharmacokinetics and toxicology. Several analytical methods have been developed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying 3-FPM in whole blood with a sensitivity range of 0.001–0.100 mg/L .

- Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for simultaneous quantification of multiple psychoactive substances including 3-FPM has been established .

Table 3: Analytical Methods for 3-FPM Detection

| Method | Sensitivity Range | Applications |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | 0.001–0.100 mg/L | Blood analysis |

| Gas Chromatography-Mass Spectrometry | Varies by compound | Multi-drug screening |

作用机制

3-氟苯甲哌嗪(盐酸盐)作为去甲肾上腺素-多巴胺释放剂发挥作用。 它在将这些神经递质从细胞质释放到细胞外空间方面具有很高的效率,在那里它们是活跃的。 该化合物抑制多巴胺转运蛋白和去甲肾上腺素转运蛋白介导的摄取,其效力与可卡因相当 。 在足够的剂量下,它可以逆转单胺转运蛋白,尤其是多巴胺和去甲肾上腺素的转运蛋白,以及较小程度上的血清素转运蛋白 .

相似化合物的比较

类似化合物:

苯甲哌嗪: 3-氟苯甲哌嗪的母体化合物,以其兴奋作用而闻名。

2-氟苯甲哌嗪: 具有类似兴奋作用的区域异构体。

4-氟苯甲哌嗪: 另一个具有可比特性的区域异构体.

独特性: 3-氟苯甲哌嗪(盐酸盐)的独特性在于其在苯环的 3 位的特定氟化,这可能导致与区域异构体相比具有不同的药理性质 .

生物活性

3-Fluorophenmetrazine hydrochloride (3-FPM) is a fluorinated analogue of phenmetrazine, classified as a stimulant and part of the phenylmorpholine family. Its pharmacological profile indicates significant activity as a norepinephrine-dopamine releasing agent (NDRI), with implications for both therapeutic use and potential for abuse. This article reviews the biological activity of 3-FPM, including its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Pharmacodynamics

3-FPM primarily acts by releasing dopamine (DA) and norepinephrine (NE) while demonstrating negligible effects on serotonin (5-HT). The half-maximal effective concentration (EC50) values for DA and NE are approximately 43 nM and 30 nM, respectively, while the EC50 for serotonin is significantly higher at 2558 nM . This profile aligns with that of other amphetamine-like substances, indicating that 3-FPM functions more as a releaser than a blocker of monoamine transporters.

Table 1: Pharmacodynamic Properties of 3-FPM

| Neurotransmitter | EC50 (nM) |

|---|---|

| Dopamine (DA) | 43 |

| Norepinephrine (NE) | 30 |

| Serotonin (5-HT) | 2558 |

Pharmacokinetics

The pharmacokinetic properties of 3-FPM reveal its detection in serum and urine for extended periods. In one study, it was found in serum up to 82 hours post-ingestion and in urine for up to 116 hours . The peak serum concentration (Cmax) reached was 210 ng/mL at approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours . The primary metabolic pathways include aryl-hydroxylation and N-hydroxylation, with most metabolites being excreted unchanged .

Table 2: Pharmacokinetic Data of 3-FPM

| Parameter | Value |

|---|---|

| Cmax | 210 ng/mL |

| Time to Cmax | 2.5 hours |

| Elimination Half-Life | ~8.8 hours |

| Detection in Serum | Up to 82 hours |

| Detection in Urine | Up to 116 hours |

Case Studies

Several case studies have documented the effects and potential risks associated with the use of 3-FPM:

- Case Report from Sweden : In an observational series involving 19 patients with confirmed acute polyintoxication including 3-FPM, symptoms ranged from tachycardia and agitation to seizures and respiratory depression. No unique toxidrome was identified, but stimulant-like effects were consistent across cases .

- UK Case Study : A report detailed a patient who injected 3-FPM intravenously and subsequently required renal replacement therapy due to irreversible ischemia in the lower limbs. This case highlights the severe complications that can arise from misuse .

- Overdose Presentation : A case involving a 33-year-old man who presented unresponsive after using both etizolam and 3-FPM illustrated the critical care challenges associated with stimulant overdoses. The patient exhibited severe agitation followed by loss of consciousness, necessitating intensive medical intervention .

属性

IUPAC Name |

2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBXKFJWSBWRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。